![molecular formula C33H47NO B1677377 Moctamide CAS No. 29619-86-1](/img/structure/B1677377.png)
Moctamide
Overview
Description
Scientific Research Applications
Cholesterol Level Regulation
- Moctamide has been studied for its effects on dietary hypercholesterolemia. In a study where subjects consumed a high-cholesterol diet, moctamide effectively inhibited the elevation of serum cholesterol levels. A daily oral dose of 300 mg of moctamide completely prevented the rise in serum cholesterol caused by a diet rich in egg yolks (Takeuchi & Yamamura, 1974).
Antibacterial Effects
- Moctamide has been evaluated for its antibacterial efficacy, particularly against extended-spectrum β-lactamase-producing Escherichia coli and Klebsiella pneumoniae. An in vitro pharmacokinetics/pharmacodynamics study demonstrated the potent antibacterial activity of moctamide, indicating its potential as an alternative therapeutic agent against ESBL-producing Enterobacteriaceae (Huang et al., 2018).
Treatment of Gram-Negative Bacillary Meningitis
- Moxalactam, a related compound to moctamide, has been clinically evaluated for its effectiveness in treating gram-negative enteric meningitis, particularly in neonates and infants. The studies indicated favorable penetration, bioavailability, and antibacterial activity in cerebrospinal fluid (Schaad et al., 1981).
Insecticidal Properties
- Orfamide A, identified as an insecticidal biosurfactant produced by Pseudomonas protegens, shows potential in organic agriculture for aphid control. This research could inspire similar studies exploring the insecticidal applications of related compounds (Jang et al., 2013).
Environmental Applications
- Moctamide and related compounds may have potential applications in environmental remediation. Biosurfactants, such as those studied for heavy metal removal or bioremediation enhancement, could be relevant to the research and development of moctamide-based environmental applications (Mulligan, 2009).
Biomedical Research
- Metal-Organic Frameworks (MOFs), a class of compounds related to moctamide, have been extensively studied for biomedical applications, including drug delivery, biomarker detection, and treatment of diseases. These studies suggest that moctamide might also have potential applications in biomedicine, given its chemical properties (Mendes et al., 2020).
properties
IUPAC Name |
(9Z,12Z)-N-[(1S)-2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)/b8-7-,11-10-/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPPFJJUCULBDC-FOCYRBLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043374 | |
Record name | Moctamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moctamide | |
CAS RN |
29619-86-1 | |
Record name | Moctamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029619861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moctamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOCTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN4C52M5ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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